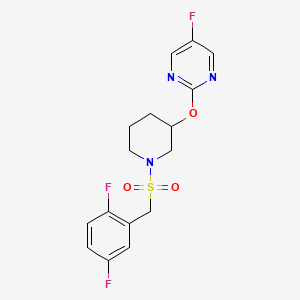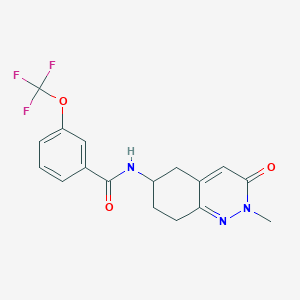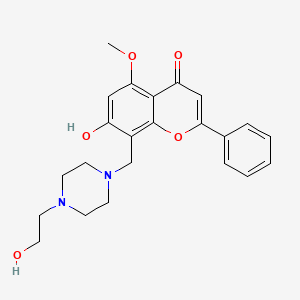
2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine" is a chemically synthesized molecule that appears to be designed for biological activity, given its structural complexity and the presence of a sulfonyl piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl piperidine derivatives and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of sulfonyl piperidine derivatives is well-documented in the literature. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution at the oxygen atom with various electrophiles . This method could potentially be adapted for the synthesis of "this compound" by using a 2,5-difluorobenzylsulfonyl chloride as the starting material.
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to the benzene ring. The presence of fluorine atoms, as seen in the compound of interest, suggests increased lipophilicity and potential for strong binding interactions with biological targets due to the high electronegativity of fluorine .
Chemical Reactions Analysis
The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . This indicates that sulfonyl piperidine compounds can participate in complex chemical reactions, potentially leading to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their functional groups. The presence of sulfonyl groups typically increases water solubility, while the incorporation of fluorine atoms can enhance membrane permeability. The specific physical properties such as melting point, boiling point, and solubility of "this compound" would need to be determined experimentally, but can be inferred to some extent from related compounds .
科学的研究の応用
Genetic Variations and Drug Toxicity
DPYD*2A Genotyping for Fluoropyrimidine Therapy : A study outlined the significance of upfront genotyping of the DPYD*2A polymorphism in patients intended for fluoropyrimidine-based chemotherapy. Patients carrying variant alleles of this gene were shown to experience reduced toxicity when doses were adjusted accordingly, highlighting the gene's strong association with severe drug-induced toxicity. This research supports the implementation of genetic testing to improve patient safety and treatment outcomes by individualizing therapy based on genetic makeup (Deenen et al., 2016).
MTHFR Polymorphism and Chemotherapy Response : Another study focused on the MTHFR-1298 A>C polymorphism in stage II/III colorectal cancer patients treated with adjuvant fluoropyrimidine chemotherapy. The findings suggested that carriers of the MTHFR-1298CC genotype had poorer disease-free and overall survival, proposing this genetic marker as a prognostic factor in colorectal cancer treatment (Cecchin et al., 2014).
Fluoropyrimidine Pharmacogenetics
- Pharmacogenetic Markers for Toxicity Prediction : Research into pharmacogenetic markers has revealed significant predictors of fluoropyrimidine toxicity. Variants in the DPYD, TYMS, CDA, and MTHFR genes were identified as clinically significant predictors, underscoring the potential of pharmacogenetic screening in mitigating treatment-related adverse effects and optimizing therapeutic efficacy (Loganayagam et al., 2013).
特性
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-12-3-4-15(19)11(6-12)10-26(23,24)22-5-1-2-14(9-22)25-16-20-7-13(18)8-21-16/h3-4,6-8,14H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDSLKCVFQQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)



![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)
![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)
